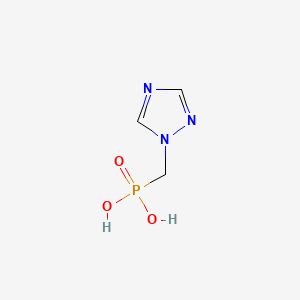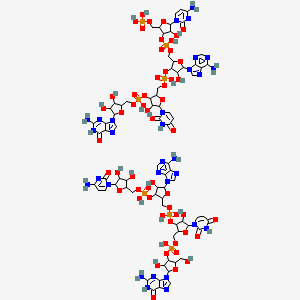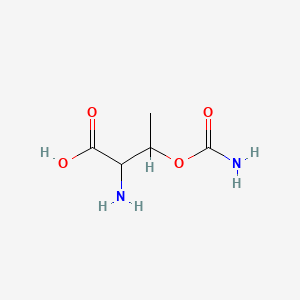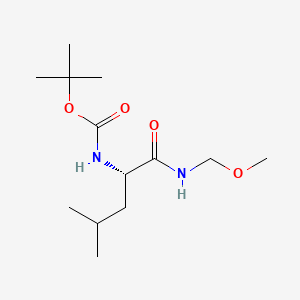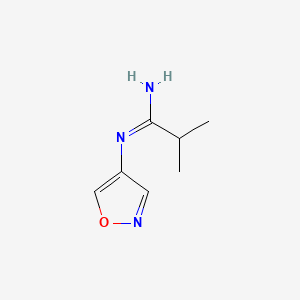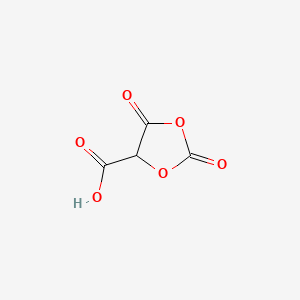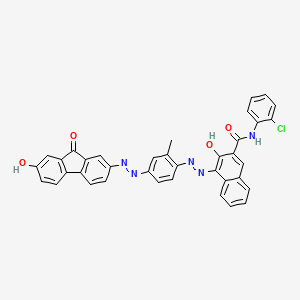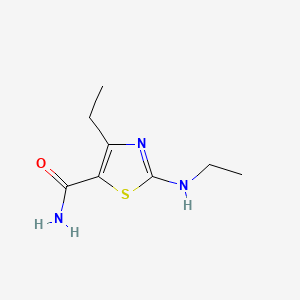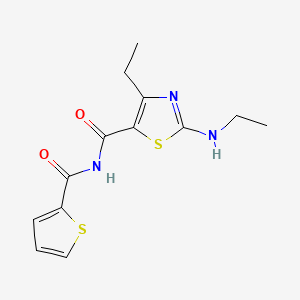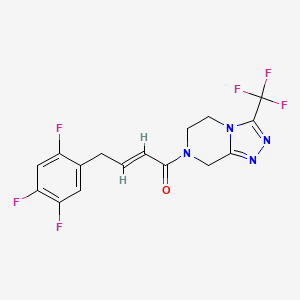
西格列汀脱氨基杂质 1
描述
Sitagliptin Deamino Impurity 1 is a synthetic organic compound characterized by its unique triazolopyrazine and trifluorophenyl groups
科学研究应用
Sitagliptin Deamino Impurity 1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
Target of Action
Sitagliptin Deamino Impurity 1, also known as (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) .
Mode of Action
The compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it slows the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis . This leads to glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .
Biochemical Pathways
The inhibition of DPP-4 by Sitagliptin Deamino Impurity 1 affects the glucose homeostasis pathway . By slowing the degradation of incretins, it enhances the insulinotropic effect of these hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner . This results in improved glycemic control in patients with type 2 diabetes mellitus .
Result of Action
The molecular and cellular effects of Sitagliptin Deamino Impurity 1’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby enhancing the effects of incretins, it promotes insulin secretion and inhibits glucagon release in a glucose-dependent manner . This helps to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus .
生化分析
Biochemical Properties
Sitagliptin Deamino Impurity 1, like its parent compound Sitagliptin, is likely to interact with the enzyme DPP-4 . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin . Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Cellular Effects
It is known that Sitagliptin, the parent compound, has effects on various types of cells and cellular processes . For instance, it has been shown to improve glucose homeostasis and insulin resistance .
Molecular Mechanism
It is likely to share some similarities with Sitagliptin, which works by inhibiting the DPP-4 enzyme . This inhibition prolongs the action of incretin hormones, including glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby improving glycemic control .
Temporal Effects in Laboratory Settings
It is known that Sitagliptin has a biological half-life of 8 to 14 hours .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Sitagliptin Deamino Impurity 1 in animal models. A study on the effects of Sitagliptin in rats showed that the onset of hypoglycemia was significantly increased by pre-treatment with amiodarone .
Metabolic Pathways
Sitagliptin Deamino Impurity 1 is likely to be involved in similar metabolic pathways as Sitagliptin. Sitagliptin is metabolized via the hepatic route, with CYP3A4 and, to a lesser extent, CYP2C8 involved in its metabolism .
Transport and Distribution
It is known that Sitagliptin improves glucose assimilation in detriment of fatty-acid utilization .
Subcellular Localization
It is likely to share some similarities with Sitagliptin, which is known to have effects on various subcellular compartments due to its role in regulating glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin Deamino Impurity 1 typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the trifluoromethyl and trifluorophenyl groups. Common reagents used in these reactions include trifluoromethylating agents and aryl halides. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Sitagliptin Deamino Impurity 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or trifluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
- (2E)-1-[5,6-Dihydro-3-(methyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one
- (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4-difluorophenyl)-2-buten-1-one
Uniqueness
The uniqueness of Sitagliptin Deamino Impurity 1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSHJJFVCWMIKH-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253056-18-6 | |
| Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)
